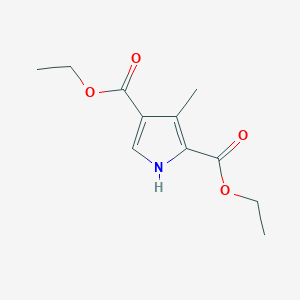

Diethyl 3-methyl-1h-pyrrole-2,4-dicarboxylate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-4-15-10(13)8-6-12-9(7(8)3)11(14)16-5-2/h6,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPYNVNXXUELAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280569 | |

| Record name | diethyl 3-methyl-1h-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5448-16-8 | |

| Record name | 5448-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 3-methyl-1h-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate, a substituted pyrrole of interest in medicinal chemistry and materials science. This document outlines a probable synthetic route based on the well-established Knorr pyrrole synthesis, providing a detailed experimental protocol, a summary of key quantitative data, and visualizations of the reaction pathway and experimental workflow.

Introduction

Substituted pyrroles are a critical class of heterocyclic compounds widely found in natural products and pharmaceuticals. Their versatile biological activities and applications in materials science have led to extensive research into their synthesis. The Knorr pyrrole synthesis is a classic and reliable method for the preparation of substituted pyrroles, typically involving the condensation of an α-amino-ketone with a β-ketoester.[1][2] This guide details an adapted Knorr synthesis for the preparation of this compound.

Proposed Synthetic Pathway: Adapted Knorr Pyrrole Synthesis

The synthesis of this compound can be achieved through a one-pot reaction involving the in-situ formation of an α-amino-β-ketoester from ethyl acetoacetate, which then condenses with diethyl 2-oxosuccinate. The key steps involve the nitrosation of ethyl acetoacetate, followed by reduction to the corresponding amine, and subsequent condensation and cyclization.

Reaction Scheme

References

An In-depth Technical Guide on Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate, a substituted pyrrole of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data from the closely related and well-studied analogue, Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. This document details the known chemical and physical properties, outlines general synthetic methodologies for this class of compounds, and presents a hypothetical workflow for its biological screening, providing a valuable resource for researchers engaged in the synthesis and evaluation of novel pyrrole derivatives.

Core Properties

This compound (CAS No. 5448-16-8) is a trisubstituted pyrrole derivative. While specific experimental data for this compound is scarce in publicly available literature, its fundamental properties have been identified. For comparative purposes, the properties of the analogous compound, Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS No. 2436-79-5), are also presented.

| Property | This compound | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |

| CAS Number | 5448-16-8[1][2][3][4][5] | 2436-79-5[6][7] |

| Molecular Formula | C₁₁H₁₅NO₄[2][3] | C₁₂H₁₇NO₄[6][7] |

| Molecular Weight | 225.244 g/mol [2][3] | 239.271 g/mol [6] |

| Physical Form | Solid[3] | Crystalline solid |

| Purity | Typically ≥97%[3] | Typically >97% |

| Melting Point | Not available | 135-136 °C[6] |

| Boiling Point | Not available | Not available[6] |

| Density | Not available | Not available[6] |

Synthesis and Experimental Protocols

Generalized Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[10][11][12]

Reaction:

1,4-Dicarbonyl Compound + R-NH₂ → Substituted Pyrrole + 2 H₂O

General Protocol:

-

Reaction Setup: A 1,4-dicarbonyl precursor is dissolved in a suitable solvent (e.g., ethanol, acetic acid).

-

Amine Addition: An equimolar amount of the desired primary amine is added to the solution.

-

Catalyst: An acid catalyst (e.g., HCl, p-toluenesulfonic acid) is often added to facilitate the reaction.

-

Reaction Conditions: The mixture is typically heated to reflux for a period ranging from 30 minutes to several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation, extraction, and subsequent purification.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the pure substituted pyrrole.

Generalized Hantzsch Pyrrole Synthesis

The Hantzsch synthesis provides a route to substituted pyrroles from the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[8][9][13]

Reaction:

β-Ketoester + α-Haloketone + R-NH₂ → Substituted Pyrrole + H₂O + HX

General Protocol:

-

Formation of Enamine: The β-ketoester is reacted with ammonia or a primary amine to form an enamine intermediate.

-

Condensation: The enamine then reacts with an α-haloketone.

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and dehydration to form the pyrrole ring.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent, and may be heated to drive the reaction to completion.

-

Workup and Purification: Similar to the Paal-Knorr synthesis, the product is isolated and purified using standard laboratory techniques.

Reactivity and Potential Applications

Pyrrole and its derivatives are known to undergo various chemical transformations, including electrophilic substitution at the ring carbons. The ester functional groups of this compound can be hydrolyzed or converted to other functional groups, making it a versatile intermediate for the synthesis of more complex molecules.

Substituted pyrroles are key structural motifs in a wide range of biologically active compounds and are considered privileged scaffolds in drug discovery. They have been investigated for their potential as:

-

Anticancer agents

-

Antimicrobial agents

-

Anti-inflammatory agents

-

Enzyme inhibitors

The specific biological activities of this compound have not been reported. A general workflow for the biological screening of such a novel compound is presented below.

Biological Screening Workflow

Conclusion

This compound represents a valuable, yet understudied, building block for the development of new pharmaceuticals and functional materials. While specific experimental data for this compound is limited, established synthetic routes for substituted pyrroles provide a clear path for its preparation. The general biological potential of the pyrrole scaffold suggests that this compound and its derivatives are promising candidates for future drug discovery efforts. Further research is warranted to fully characterize its physical, chemical, and biological properties.

References

- 1. scribd.com [scribd.com]

- 2. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 3-METHYL-1H-PYRROLE 2,4-DICARBOXYLIC ACID DIETHYL ESTER | 5448-16-8 [chemicalbook.com]

- 5. CAS 5448-16-8 | 4H58-1-TL | MDL MFCD00030385 | 2,4-Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate | SynQuest Laboratories [synquestlabs.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 9. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate

CAS Number: 5448-16-8

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate is a polysubstituted pyrrole derivative that holds significant interest within the fields of medicinal chemistry and materials science. The pyrrole scaffold is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological relevance of this compound, tailored for researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 5448-16-8 | N/A |

| Molecular Formula | C₁₁H₁₅NO₄ | N/A |

| Molecular Weight | 225.24 g/mol | N/A |

| Appearance | Solid | N/A |

| Purity | Typically ≥97% | N/A |

| InChI Key | KJPYNVNXXUELAB-UHFFFAOYSA-N | N/A |

Synthesis of this compound

The synthesis of polysubstituted pyrroles is a well-established area of organic chemistry, with several named reactions providing versatile routes to this heterocyclic core. The most common and adaptable methods for the synthesis of compounds structurally related to this compound are the Knorr Pyrrole Synthesis and the Hantzsch Pyrrole Synthesis.

Proposed Synthetic Pathway: Modified Knorr Pyrrole Synthesis

Reaction Scheme:

The synthesis involves the reaction of an α-amino-β-ketoester with a β-ketoester. For the target molecule, this would likely involve the condensation of ethyl 2-amino-3-oxobutanoate with ethyl acetoacetate.

Experimental Protocol (Adapted from the synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate): [1][2]

-

Preparation of Ethyl 2-amino-3-oxobutanoate (in situ):

-

Dissolve ethyl acetoacetate in glacial acetic acid in a three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at the same temperature to form the oximino derivative.

-

-

Reduction and Condensation:

-

To the reaction mixture, add a second equivalent of ethyl acetoacetate.

-

Gradually add zinc dust in small portions. The reaction is exothermic and should be controlled with an ice bath to maintain a moderate temperature.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for 1-2 hours to ensure the completion of the reaction.

-

-

Work-up and Purification:

-

Pour the hot reaction mixture into a large volume of cold water with vigorous stirring to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Dry the crude product in a desiccator.

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point should also be determined and compared to literature values if available.

-

Potential Biological and Pharmacological Significance

The pyrrole nucleus is a key pharmacophore in numerous approved drugs and clinical candidates.[3] Derivatives of pyrrole-2,4-dicarboxylates have been investigated for a range of biological activities, highlighting the potential of this compound as a valuable scaffold for drug discovery.

Anticancer Potential: Numerous pyrrole derivatives have demonstrated significant in vitro anticancer activity.[4] For instance, certain 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives have shown promising antiproliferative effects against various cancer cell lines, including melanoma and breast cancer.[4] The substitution pattern on the pyrrole ring is crucial for modulating this activity. The specific arrangement of the methyl and diethyl carboxylate groups in the target molecule could confer unique interactions with biological targets.

Enzyme Inhibition: The pyrrole scaffold is present in inhibitors of various enzymes. For example, some pyrrole derivatives have been identified as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. The electronic and steric properties of this compound make it a candidate for screening against a variety of enzymatic targets.

Materials Science Applications: Beyond pharmacology, polysubstituted pyrroles are valuable precursors in materials science, particularly in the synthesis of porphyrins, corroles, and conductive polymers.[5] The functional groups on this compound offer handles for further chemical modification and polymerization.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general synthetic approach and a hypothetical workflow for the biological evaluation of this compound.

Conclusion

This compound represents a versatile and synthetically accessible building block with considerable potential in both medicinal chemistry and materials science. While specific biological data for this exact compound is limited in publicly accessible literature, the well-documented activities of structurally related pyrrole derivatives provide a strong rationale for its further investigation. The synthetic and experimental workflows outlined in this guide offer a robust starting point for researchers aiming to explore the properties and applications of this promising molecule. Future studies focusing on the systematic biological evaluation of this compound are warranted to fully elucidate its therapeutic potential.

References

- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 2. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]

- 3. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate. Due to the limited availability of published experimental data for this specific compound, this document presents spectroscopic data for the closely related analogue, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, to serve as a valuable reference. Furthermore, detailed experimental protocols for the key spectroscopic techniques are provided to guide researchers in the characterization of the title compound and its derivatives.

Spectroscopic Data of Analogue: Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

The following tables summarize the available spectroscopic data for diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a structurally similar compound. This information can be used as a predictive guide for the analysis of this compound.

Table 1: ¹H NMR Data of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.55 | br s | 1H | NH |

| 4.29 | q | 4H | OCH₂ |

| 2.49 | s | 6H | CH₃ |

| 1.36 | t | 6H | OCH₂CH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Data of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

| Chemical Shift (δ) ppm | Assignment |

| 165.5 | C=O |

| 136.2 | C (pyrrole ring) |

| 118.9 | C (pyrrole ring) |

| 59.8 | OCH₂ |

| 14.6 | OCH₂CH₃ |

| 12.8 | CH₃ |

Solvent: CDCl₃. Note: Some carbon signals of the pyrrole ring may not be explicitly listed in the available data.

Table 3: IR Spectroscopic Data of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3431 | Strong, Broad | N-H Stretch |

| 2981 | Medium | C-H Stretch (aliphatic) |

| 1678 | Strong | C=O Stretch (ester) |

| 1550 | Medium | C=C Stretch (pyrrole ring) |

| 1260 | Strong | C-O Stretch (ester) |

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

| m/z | Relative Intensity (%) | Assignment |

| 239 | 100 | [M]⁺ |

| 194 | 85 | [M - OCH₂CH₃]⁺ |

| 166 | 70 | [M - COOCH₂CH₃]⁺ |

| 120 | 55 | [M - 2 x COOCH₂CH₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following are generalized protocols for the characterization of pyrrole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified pyrrole compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

-

Data Acquisition:

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (typically 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed. A wider spectral width (around 220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay may be required.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place the powder into a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

For Electron Ionization (EI) or Electrospray Ionization (ESI), dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

The solution may need to be further diluted depending on the sensitivity of the instrument.

-

-

Data Acquisition (EI-MS):

-

The sample is introduced into the ion source (often via a direct insertion probe or gas chromatography inlet).

-

The molecules are ionized by a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Data Acquisition (ESI-MS):

-

The sample solution is introduced into the ESI source via a syringe pump or through a liquid chromatograph.

-

A high voltage is applied to a capillary, causing the solution to form a fine spray of charged droplets.

-

As the solvent evaporates, ions of the analyte are released into the gas phase and enter the mass analyzer.

-

Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of a target pyrrole derivative.

Caption: General workflow for the synthesis and spectroscopic characterization of a pyrrole derivative.

The Chemical Versatility of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate: A Technical Guide for Researchers

An in-depth exploration of the synthesis, reactivity, and functionalization of a key substituted pyrrole for applications in medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the chemical reactivity of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate, a substituted pyrrole of significant interest to researchers and professionals in drug development and materials science. This document details its synthesis, electrophilic substitution reactions, and functional group modifications, presenting quantitative data in structured tables, providing detailed experimental protocols for key reactions, and illustrating reaction pathways and workflows with clear diagrams.

Synthesis of this compound

The primary route for the synthesis of polysubstituted pyrroles, including this compound, is the Knorr pyrrole synthesis.[1][2][3] This method involves the condensation of an α-amino-β-ketoester with a β-ketoester. Variations of this method, as well as the Hantzsch and Paal-Knorr pyrrole syntheses, offer alternative routes to substituted pyrroles.[4][5][6]

Knorr Pyrrole Synthesis

The Knorr synthesis is a robust and widely used method for preparing substituted pyrroles.[1][2] The reaction typically involves the in situ formation of an α-aminoketone from an α-oximinoketone, which then condenses with a β-ketoester.

References

The Discovery and Development of Substituted Pyrrole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery. Its versatile structure is found in a vast array of natural products and has been extensively utilized in the synthesis of novel therapeutic agents. Substituted pyrrole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a subject of intense research interest.[1][2] This technical guide provides an in-depth overview of the discovery of substituted pyrrole derivatives, focusing on their synthesis, biological evaluation, and the structure-activity relationships that govern their therapeutic potential.

Core Synthetic Methodologies

The construction of the pyrrole ring can be achieved through various synthetic strategies, from classical name reactions to modern catalytic methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Paal-Knorr Pyrrole Synthesis

One of the most fundamental and widely used methods for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[3]

Experimental Protocol: Paal-Knorr Synthesis of 1,2,5-trimethyl-1H-pyrrole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-hexanedione (1.0 eq), methylamine (1.2 eq, as a solution in ethanol), and ethanol as the solvent.

-

Acid Catalyst: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (0.1 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to afford the pure 1,2,5-trimethyl-1H-pyrrole.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a versatile multicomponent reaction for the preparation of substituted pyrroles from a β-ketoester, an α-haloketone, and ammonia or a primary amine.[4][5]

Experimental Protocol: Hantzsch Synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

-

Reaction Setup: In a round-bottom flask, dissolve the β-ketoester, ethyl acetoacetate (1.0 eq), and the α-haloketone, 2-bromoacetophenone (1.0 eq), in glacial acetic acid.

-

Amine Source: Add ammonium acetate (3.0 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture at 100 °C for 2-3 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate will form.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be recrystallized from ethanol to yield the pure ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate.

Barton-Zard Pyrrole Synthesis

The Barton-Zard synthesis provides a route to pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions.[6]

Experimental Protocol: Barton-Zard Synthesis of Ethyl 4-phenyl-1H-pyrrole-2-carboxylate

-

Reaction Setup: To a solution of β-nitrostyrene (1.0 eq) in tetrahydrofuran (THF), add ethyl isocyanoacetate (1.1 eq).

-

Base: Cool the mixture in an ice bath and add a strong base, such as sodium hydride (1.2 eq, 60% dispersion in mineral oil), portion-wise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel to obtain the desired ethyl 4-phenyl-1H-pyrrole-2-carboxylate.

Biological Activities and Therapeutic Applications

Substituted pyrrole derivatives have been investigated for a wide range of therapeutic applications, with significant findings in oncology, infectious diseases, and inflammation.

Anticancer Activity

A substantial body of research has focused on the development of pyrrole-containing compounds as anticancer agents.[2] These derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.

Table 1: Anticancer Activity of Selected Substituted Pyrrole Derivatives

| Compound Class | Specific Derivative | Target/Cell Line | Activity (IC50) |

| 3-Aroyl-1-arylpyrroles | Compound with 1-(3-aminophenyl) substituent | Tubulin Polymerization | 2.5 µM |

| Pyrrolopyrimidines | Derivative 14a | MCF-7 (Breast Cancer) | 1.7 µg/mL |

| Pyrrolopyrimidines | Derivative 16b | MCF-7 (Breast Cancer) | 5.7 µg/mL |

| Pyrrolopyrimidines | Derivative 18b | MCF-7 (Breast Cancer) | 3.4 µg/mL |

| Pyrrolo[3,2-c]quinolines | Derivative 12b | Hedgehog Signaling (Gli1 mRNA) | Inhibition observed in vivo |

| Pyrrole-based Kinase Inhibitors | Ulixertinib | ERK1/2 (MAPK Pathway) | Potent inhibition |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrrole derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Substituted pyrroles have demonstrated promising activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Substituted Pyrrole Derivatives

| Compound Class | Specific Derivative | Target Organism | Activity (MIC) |

| Pyrrole-benzothiazole hybrids | Derivative 3l | Staphylococcus aureus | Not specified |

| Pyrrole-benzothiazole hybrids | Derivative 3m | Escherichia coli | Not specified |

| Pyrrole-benzothiazole hybrids | Derivative 3n | Candida albicans | Not specified |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Compound Dilution: Prepare two-fold serial dilutions of the pyrrole derivatives in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by substituted pyrrole derivatives is crucial for their rational design and development as therapeutic agents.

Inhibition of Tubulin Polymerization

Certain 3-aroyl-1-arylpyrrole derivatives have been identified as potent inhibitors of tubulin polymerization.[7] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption leads to mitotic arrest and apoptosis in cancer cells. These pyrrole derivatives often bind to the colchicine-binding site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules.[3]

Caption: Inhibition of tubulin polymerization by arylpyrrole derivatives.

Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a critical signaling route that regulates cell proliferation, differentiation, and survival.[8][9] Dysregulation of this pathway is a common feature in many cancers. Pyrrole-based kinase inhibitors, such as Ulixertinib, have been developed to target components of this pathway, offering a promising strategy for cancer therapy.[10]

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrrole derivative.

Interference with the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant activation in adults is linked to the development and progression of several cancers.[11][12] Certain pyrrole derivatives have been shown to inhibit this pathway, often by targeting the Smoothened (SMO) receptor, a key component of the Hh signaling cascade.[13]

Caption: Inhibition of the Hedgehog signaling pathway by a pyrrole derivative.

Experimental and Developmental Workflows

The discovery of novel substituted pyrrole derivatives follows a structured workflow, from initial synthesis to preclinical evaluation.

Caption: General workflow for the discovery of novel pyrrole derivatives.

Structure-Activity Relationships (SAR)

The biological activity of substituted pyrroles is highly dependent on the nature and position of the substituents on the pyrrole ring. Understanding these structure-activity relationships is key to designing more potent and selective drug candidates.

References

- 1. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]

- 2. benchchem.com [benchchem.com]

- 3. Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. ijpbs.com [ijpbs.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. benchchem.com [benchchem.com]

- 11. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as novel hedgehog signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Pyrrole Dicarboxylates: A Technical Guide for Drug Development Professionals

Introduction: Pyrrole dicarboxylates represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. Their rigid, planar structure, coupled with the ability to be readily functionalized at multiple positions, makes them attractive scaffolds for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of pyrrole dicarboxylates, tailored for researchers, scientists, and drug development professionals.

I. Synthesis of Pyrrole Dicarboxylates

The synthesis of pyrrole dicarboxylates can be achieved through several established methods, with the Knorr and Paal-Knorr syntheses being the most prominent. Additionally, methods for the synthesis of N-substituted pyrrole-2,5-dicarboxylic acids have been developed to allow for further molecular diversification.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a classical and widely used method for the preparation of substituted pyrroles. The reaction involves the condensation of an α-amino-ketone with a β-ketoester.

Experimental Protocol: Synthesis of Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate

-

Materials: Ethyl acetoacetate, sodium nitrite, zinc dust, glacial acetic acid.

-

Procedure:

-

Dissolve ethyl acetoacetate in glacial acetic acid.

-

Slowly add a saturated aqueous solution of sodium nitrite while maintaining a cool temperature to form ethyl 2-oximinoacetoacetate.

-

To a well-stirred solution of ethyl acetoacetate in glacial acetic acid, gradually add the prepared oxime solution and zinc dust. The reaction is exothermic and may require external cooling.

-

The addition of zinc dust reduces the oxime to an in-situ generated α-amino-ketone.

-

The α-amino-ketone then condenses with a second molecule of ethyl acetoacetate to form the pyrrole ring.

-

The crude product is typically purified by recrystallization.

-

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis offers a more direct route to pyrroles, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.

Experimental Protocol: General Procedure for Paal-Knorr Synthesis

-

Materials: 1,4-dicarbonyl compound, primary amine (e.g., aniline), ethanol, acid catalyst (e.g., HCl).

-

Procedure:

-

Combine the 1,4-dicarbonyl compound and the primary amine in a suitable solvent such as ethanol.

-

Add a catalytic amount of acid.

-

The reaction mixture is typically heated under reflux.

-

Upon completion, the product is isolated and purified, often by recrystallization.

-

Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids

For applications requiring modification of the pyrrole nitrogen, a multi-step synthesis starting from pyrrole can be employed.

General Synthetic Workflow:

A Comprehensive Technical Guide to Asymmetrically Substituted Pyrroles: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and the ability to be functionalized at various positions make it a privileged structure in numerous natural products and synthetic pharmaceuticals.[1] Asymmetrically substituted pyrroles, in particular, offer a vast chemical space for the development of novel therapeutic agents with high specificity and potency. This guide provides an in-depth technical overview of the synthesis, characterization, and biological applications of asymmetrically substituted pyrroles, with a focus on their role in modern drug discovery.

Core Concepts: The Significance of Asymmetric Substitution

The biological activity of pyrrole derivatives is profoundly influenced by the nature and position of their substituents.[1] Asymmetric substitution allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing interactions with biological targets such as enzymes and receptors. This targeted approach can lead to enhanced efficacy, improved pharmacokinetic profiles, and reduced off-target effects.

Synthesis of Asymmetrically Substituted Pyrroles

The construction of asymmetrically substituted pyrrole rings can be achieved through a variety of synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies:

-

Paal-Knorr Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2] By using unsymmetrical 1,4-dicarbonyl compounds and various primary amines, a wide range of asymmetrically substituted pyrroles can be accessed.

-

Hantzsch Pyrrole Synthesis: This method utilizes the reaction of an α-halo ketone with a β-ketoester and an amine. The versatility of the reactants allows for the introduction of diverse substituents onto the pyrrole core.

-

Van Leusen Reaction: This reaction involves the use of tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an enone or an aldehyde to form the pyrrole ring. This method is particularly useful for the synthesis of 3,4-disubstituted pyrroles.

-

Modern Catalytic Methods: Contemporary organic synthesis has introduced a plethora of metal-catalyzed reactions for pyrrole synthesis. These include rhodium-catalyzed hydroacylation, palladium-catalyzed cross-coupling reactions, and copper-catalyzed multicomponent reactions, which offer high efficiency and regioselectivity in constructing complex asymmetrically substituted pyrroles.[3][4]

Experimental Protocol: Representative Paal-Knorr Synthesis of an N-Substituted Pyrrole

This protocol describes a general procedure for the synthesis of an N-substituted pyrrole from a 1,4-diketone and a primary amine.

Materials:

-

1,4-diketone (1.0 eq)

-

Primary amine (1.1 eq)

-

Glacial acetic acid (as solvent)

-

Sodium sulfate (for drying)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of the 1,4-diketone in glacial acetic acid, add the primary amine.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product by NMR, IR, and mass spectrometry.

Quantitative Data Presentation

The following tables summarize key quantitative data for representative asymmetrically substituted pyrroles, including their biological activities and spectroscopic characteristics.

Table 1: Biological Activity of Selected Asymmetrically Substituted Pyrroles

| Compound ID | Substitution Pattern | Target/Cell Line | Activity Metric | Reported Value (µM) |

| 1 | 1-aryl-2,5-dimethyl-3-aroyl | NCI-ADR-RES (Drug-Resistant Cancer) | IC50 | Strong Inhibition |

| 2 | 3-alkynyl-2,4-dicarboxylate | A549 (Lung Carcinoma) | IC50 | 3.49 |

| 3 | Pyrrole-Indole Hybrid (chloro-substituted) | T47D (Breast Cancer) | IC50 | 2.4 |

| 4 | Pyrrole-fused Pyrimidine | M. tuberculosis H37Rv | MIC | 0.78 (µg/mL) |

| 5 | 1,5-diarylpyrrol-3-sulfur derivative | COX-2 | IC50 | Potent Inhibition |

Data compiled from multiple sources.[5][6]

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a 2-Substituted Pyrrole

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 | ~6.2 | ~110 |

| H-4 | ~6.2 | ~110 |

| H-5 | ~6.7 | ~118 |

| N-H | Variable (8.0-12.0) | - |

| C-2 | - | ~128 |

| C-3 | ~6.2 | ~110 |

| C-4 | ~6.2 | ~110 |

| C-5 | ~6.7 | ~118 |

Note: Chemical shifts are approximate and can vary significantly based on the specific substituent and the solvent used.[2]

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity Screening

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5]

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

COX Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the inflammatory response. The inhibition is quantified by measuring the reduction in the production of prostaglandins.[5]

Procedure:

-

Prepare a reaction mixture containing the COX enzyme, heme, and a buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the reaction for a specific time at a controlled temperature.

-

Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

-

Calculate the percentage of COX inhibition relative to the vehicle control.

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the synthesis and biological evaluation of asymmetrically substituted pyrroles.

Caption: A simplified workflow for the Paal-Knorr synthesis of a pyrrole derivative.

Caption: A general workflow for the discovery and development of novel pyrrole-based drugs.

Caption: Inhibition of the MAPK signaling pathway by a pyrrole-based drug.[3]

Caption: Mechanism of action for a pyrrole-based inhibitor of the InhA enzyme in M. tuberculosis.[7]

Conclusion

Asymmetrically substituted pyrroles represent a rich and versatile class of compounds with significant potential in drug discovery. The continuous development of novel synthetic methodologies, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of new and improved therapeutic agents. This guide provides a foundational understanding for researchers and scientists to explore the vast potential of this remarkable heterocyclic scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. brieflands.com [brieflands.com]

- 7. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Methyl-Pyrrole-2,4-Dicarboxylates: Synthesis, Spectroscopic Properties, and Therapeutic Potential as mGluR1 Antagonists

This technical guide provides a comprehensive literature review of 3-methyl-pyrrole-2,4-dicarboxylates, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document details their synthesis, compiles quantitative spectroscopic and physical data, and explores their biological activity, with a particular focus on their role as negative allosteric modulators of the metabotropic glutamate receptor 1 (mGluR1).

Synthesis of 3-Methyl-Pyrrole-2,4-Dicarboxylates

The synthesis of 3-methyl-pyrrole-2,4-dicarboxylates can be achieved through various methods, with the one-pot reaction of methyl isocyanoacetate with aldehydes being a notable and efficient approach. Another widely used method for substituted pyrroles is the Knorr pyrrole synthesis.

One-Pot Synthesis from Methyl Isocyanoacetate and Acetaldehyde

A convenient one-step synthesis of dimethyl 3-substituted pyrrole-2,4-dicarboxylates involves the reaction of methyl isocyanoacetate with various aldehydes in the presence of a strong organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method provides good yields for a range of aliphatic, aromatic, and heterocyclic aldehydes.

Experimental Protocol:

To a stirred solution of methyl isocyanoacetate (2 equivalents) and DBU (2 equivalents) in tetrahydrofuran (THF), a solution of acetaldehyde (1 equivalent) in THF is added dropwise at a temperature of 40-50°C. The reaction mixture is stirred for 1-3 hours at the same temperature. After completion, the mixture is neutralized with acetic acid, and the solvent is removed under reduced pressure. The residue is then extracted with ethyl acetate. The organic extract is washed with 5% HCl, followed by water, and then dried over magnesium sulfate. Evaporation of the solvent yields the crude product, which can be further purified by recrystallization from aqueous ethanol or methanol.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a classical and versatile method for preparing substituted pyrroles. For compounds structurally similar to 3-methyl-pyrrole-2,4-dicarboxylates, such as diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate, a one-pot method starting from ethyl acetoacetate and sodium nitrite is employed.[1][2] This synthesis involves the in-situ formation of an α-amino-β-ketoester, which then condenses with another equivalent of the β-ketoester.

Experimental Protocol (for Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate):

In a flask equipped with a stirrer, two equivalents of ethyl acetoacetate are dissolved in glacial acetic acid and cooled to 5-7°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature. After stirring, zinc dust is added in portions, leading to an exothermic reaction. The mixture is then refluxed for one hour. The hot reaction mixture is poured into a large volume of water and stirred. The crude product precipitates and is collected by filtration, washed with water, and dried. Recrystallization from ethanol yields the purified diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.[3]

Quantitative Data

This section summarizes the available quantitative data for 3-methyl-pyrrole-2,4-dicarboxylates and related compounds.

Physical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | C₁₂H₁₇NO₄ | 239.27 | 135-136[4] | 9.55 (s, 1H, NH), 4.29 (q, 4H, 2xCH₂), 2.53 (s, 6H, 2xCH₃), 1.35 (t, 6H, 2xCH₃) | 165.1, 137.2, 116.9, 110.2, 59.8, 14.6, 12.3 | N-H stretch: ~3300, C=O stretch: ~1680 |

| Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate | C₁₂H₁₇NO₄ | 239.27 | - | 3.82 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 2.98 (q, 2H, CH₂), 2.65 (q, 2H, CH₂), 1.25 (t, 3H, CH₃), 1.21 (t, 3H, CH₃) | 165.9, 162.3, 134.5, 126.3, 118.5, 116.7, 51.2, 50.9, 19.1, 17.9, 15.3, 13.8 | - |

Note: Specific data for dimethyl 3-methyl-pyrrole-2,4-dicarboxylate was not fully available in a consolidated format in the searched literature. The table includes data for closely related, well-characterized analogs.

Biological Activity: mGluR1 Negative Allosteric Modulators

Derivatives of pyrrole-2,4-dicarboxylic acid have been identified as potent and selective non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1).[5] These compounds act as negative allosteric modulators (NAMs), binding to a site on the receptor distinct from the glutamate binding site. This allosteric modulation provides a mechanism to fine-tune receptor activity, offering therapeutic potential for various neurological disorders.

Mechanism of Action and Signaling Pathway

mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in neuronal excitability and synaptic plasticity.

3-Methyl-pyrrole-2,4-dicarboxylate-based NAMs bind to the transmembrane domain of mGluR1, stabilizing an inactive conformation of the receptor. This prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling, even in the presence of glutamate.[6]

Caption: mGluR1 signaling pathway and inhibition by a negative allosteric modulator (NAM).

Experimental Workflow: Virtual Screening for mGluR1 Allosteric Modulators

The discovery of novel mGluR1 allosteric modulators often involves a multi-step virtual screening process. This workflow allows for the efficient identification of potential lead compounds from large chemical libraries.

Caption: A typical workflow for the virtual screening and identification of mGluR1 allosteric modulators.

References

- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 2. diva-portal.org [diva-portal.org]

- 3. GPCRVS - AI-driven Decision Support System for GPCR Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2436-79-5 CAS MSDS (Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Negative allosteric modulator of Group Ⅰ mGluRs: Recent advances and therapeutic perspective for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Knorr Pyrrole Synthesis of Unsymmetrical Pyrroles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Knorr pyrrole synthesis, with a specific focus on its application for the preparation of unsymmetrically substituted pyrroles. This document includes detailed mechanistic insights, quantitative data on reaction outcomes, and step-by-step experimental protocols.

Introduction

The Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, is a cornerstone in heterocyclic chemistry for the construction of the pyrrole ring system.[1] This reaction involves the condensation of an α-amino-ketone with a β-dicarbonyl compound (or a compound with an electron-withdrawing group alpha to a carbonyl). A significant challenge in this synthesis is the inherent instability of α-amino-ketones, which tend to self-condense.[1][2] To circumvent this, the α-amino-ketone is typically generated in situ from a more stable precursor, such as an α-oximino-ketone, through reduction with reagents like zinc in acetic acid.[1]

The synthesis of unsymmetrically substituted pyrroles is of particular interest in medicinal chemistry and materials science, as the substitution pattern on the pyrrole ring dictates its biological activity and physical properties. The Knorr synthesis can be effectively employed to generate these unsymmetrical pyrroles by utilizing two different carbonyl-containing starting materials. However, this approach can introduce challenges related to regioselectivity, which must be carefully considered.

Mechanism of the Knorr Pyrrole Synthesis for Unsymmetrical Pyrroles

The mechanism of the Knorr pyrrole synthesis for unsymmetrical pyrroles proceeds through several key steps:

-

In situ Formation of the α-Amino-ketone: The synthesis typically begins with the reduction of an α-oximino-β-ketoester (or a similar precursor) using a reducing agent such as zinc dust in acetic acid. This generates the highly reactive α-amino-ketone intermediate.[1]

-

Imine/Enamine Formation: The newly formed α-amino-ketone then reacts with the second carbonyl compound, an unsymmetrical β-diketone in this example. The amino group of the α-amino-ketone attacks one of the carbonyl groups of the β-diketone to form an imine, which can then tautomerize to the more stable enamine intermediate.[1]

-

Intramolecular Cyclization: The enamine undergoes an intramolecular cyclization, where the enamine nitrogen attacks the remaining carbonyl group of the original α-amino-ketone.

-

Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to eliminate a molecule of water, leading to the formation of the aromatic pyrrole ring.

Regioselectivity in Unsymmetrical Systems

When an unsymmetrical β-diketone is used, the initial nucleophilic attack by the α-amino-ketone can occur at either of the two non-equivalent carbonyl groups, potentially leading to a mixture of regioisomers. However, studies have shown that the reaction often exhibits a degree of regioselectivity. The reaction preferentially occurs at the less sterically hindered carbonyl group of the unsymmetrical β-diketone.[1] This selectivity is attributed to the lower steric hindrance at one carbonyl site, facilitating the initial nucleophilic attack.

Quantitative Data

The following table summarizes the quantitative data for the Knorr pyrrole synthesis with unsymmetrical β-diketones, highlighting the regioselectivity of the reaction.

| α-Oximino-β-ketoester | Unsymmetrical β-Diketone | Major Regioisomer | Minor Regioisomer | Total Yield (%) | Isomer Ratio (Major:Minor) |

| Ethyl 2-oximinoacetoacetate | 1,1,1-Trifluoro-2,4-pentanedione | Ethyl 3-methyl-5-trifluoromethylpyrrole-2-carboxylate | Ethyl 3-trifluoromethyl-5-methylpyrrole-2-carboxylate | 55 | 85:15 |

| Ethyl 2-oximinoacetoacetate | 1-Phenyl-1,3-butanedione | Ethyl 3-methyl-5-phenylpyrrole-2-carboxylate | Ethyl 3-phenyl-5-methylpyrrole-2-carboxylate | 62 | 90:10 |

| Ethyl 2-oximinoacetoacetate | 3-Methyl-2,4-pentanedione | Ethyl 3,4,5-trimethylpyrrole-2-carboxylate | Not reported | 45 | - |

Experimental Protocols

General Protocol for the Knorr Synthesis of an Unsymmetrical Pyrrole

This protocol describes a general procedure for the synthesis of an unsymmetrical pyrrole via the Knorr condensation using an α-oximino-β-ketoester and an unsymmetrical β-diketone.

Materials:

-

α-Oximino-β-ketoester (e.g., Ethyl 2-oximinoacetoacetate) (1.0 eq)

-

Unsymmetrical β-diketone (1.0 - 1.2 eq)

-

Zinc dust (2.0 - 2.5 eq)

-

Glacial acetic acid

-

Water

-

Ethanol (for recrystallization)

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the α-oximino-β-ketoester and the unsymmetrical β-diketone in glacial acetic acid.

-

Cooling: Cool the reaction mixture to 5-10 °C using an ice bath.

-

Reduction: While stirring vigorously, add zinc dust portion-wise to the cooled solution. The addition should be controlled to maintain the reaction temperature below 40 °C, as the reaction is exothermic.[3]

-

Reaction Progression: After the addition of zinc is complete, continue stirring the mixture at room temperature for 1-2 hours.

-

Heating: Heat the reaction mixture to reflux for 1 hour to ensure the completion of the cyclization and dehydration steps.[3]

-

Work-up: Pour the hot reaction mixture into a large volume of ice-cold water to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified unsymmetrical pyrrole.

Protocol 2: Knorr Synthesis Using a Pre-formed α-Amino Ketone

This protocol outlines the synthesis of an unsymmetrical pyrrole using a stable, pre-formed α-amino ketone hydrochloride.

Materials:

-

α-Amino ketone hydrochloride (e.g., 3-amino-4-phenyl-2-butanone hydrochloride) (1.0 eq)

-

Unsymmetrical β-dicarbonyl compound (e.g., benzoylacetone) (1.2 eq)

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend the α-amino ketone hydrochloride and the unsymmetrical β-dicarbonyl compound in glacial acetic acid.[3]

-

Reaction: Heat the mixture to 80 °C with stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure.[3]

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine to remove any remaining acid.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired unsymmetrically tetrasubstituted pyrrole.[3]

Visualizations

General Experimental Workflow

Caption: General experimental workflow for the Knorr synthesis of unsymmetrical pyrroles.

Mechanism of Knorr Synthesis for an Unsymmetrical Pyrrole

References

Application Notes and Protocols: Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate in Medicinal Chemistry

Introduction

Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate is a polysubstituted pyrrole derivative. The pyrrole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of substituted pyrroles have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These activities arise from the ability of the pyrrole ring and its substituents to interact with various biological targets such as enzymes and receptors. This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing upon data from structurally similar compounds to illustrate its potential utility and to provide exemplary experimental protocols.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₄ | |

| Molecular Weight | 225.244 g/mol | |

| Appearance | Solid | |

| Purity | 97% |

Synthesis of Pyrrole Derivatives

The synthesis of polysubstituted pyrroles can be achieved through various methods, with the Knorr pyrrole synthesis being a classic and widely used approach. This method typically involves the condensation of an α-amino-ketone with a β-ketoester.

General Synthesis Workflow for Polysubstituted Pyrroles

Caption: General workflow for the synthesis of polysubstituted pyrroles.

Medicinal Chemistry Applications

While specific biological activity data for this compound is limited in publicly available literature, the extensive research on closely related analogs, particularly Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, provides strong evidence for its potential as a scaffold in drug discovery.

Antimicrobial Activity

Pyrrole derivatives are known to exhibit significant antimicrobial properties. The general workflow for evaluating the antimicrobial potential of a compound is outlined below.

Caption: Workflow for antimicrobial activity screening.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from studies on related pyrrole derivatives.

-

Preparation of Test Compounds: Dissolve the synthesized pyrrole derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

-

Bacterial Strains: Use standard bacterial strains such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

-

Culture Preparation: Grow bacterial cultures in Mueller-Hinton Broth (MHB) overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Broth Microdilution Assay:

-

Dispense 100 µL of MHB into each well of a 96-well microtiter plate.

-

Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

-

Inoculate each well with 5 µL of the prepared bacterial suspension.

-

Include a positive control (e.g., ciprofloxacin) and a negative control (broth with solvent).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data for a Structurally Similar Compound (Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate derivative)

| Compound | Organism | MIC (µg/mL) | Reference |

| Derivative 1 | E. coli | 62.5 | [2] |

| Derivative 1 | S. aureus | 31.25 | [2] |

| Derivative 2 | P. aeruginosa | >100 | [2] |

| Ciprofloxacin | E. coli | 0.25 | [2] |

Note: The data presented is for derivatives of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate and serves as an example of the expected activity.

Anticancer Activity

Derivatives of polysubstituted pyrroles have shown promising cytotoxic activity against various cancer cell lines.[3]

Caption: Workflow for in vitro anticancer activity screening.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test pyrrole derivative (e.g., from 0.1 to 100 µM) for 48 or 72 hours.

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data for Structurally Similar Pyrrole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Pyrrole Derivative A | HCT116 (Colon) | 15.2 | [4] |

| Pyrrole Derivative B | MCF-7 (Breast) | 8.5 | [4] |

| Doxorubicin | MCF-7 (Breast) | 0.9 | [4] |

Note: This data is representative of the anticancer potential of the pyrrole scaffold.

Anti-inflammatory Activity

Certain pyrrole derivatives have been investigated for their potential to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2).[5]

Caption: Workflow for COX enzyme inhibition assay.

Experimental Protocol: COX Inhibition Assay

-

Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme kits. Prepare the substrate (arachidonic acid) solution as per the manufacturer's instructions.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.

-

Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

-

Detection: Measure the absorbance or fluorescence at the appropriate wavelength according to the kit's instructions. The signal is proportional to the amount of prostaglandin produced.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Quantitative Data for a Structurally Related Pyrrole Dicarboximide

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrrole Dicarboximide 1 | 5.2 | 1.8 | 2.89 | [5] |

| Pyrrole Dicarboximide 2 | 8.1 | 2.5 | 3.24 | [5] |

| Celecoxib | 15.6 | 0.08 | 195 | [5] |

Note: This data illustrates the potential for pyrrole-based compounds to act as anti-inflammatory agents.

Conclusion

While direct experimental data on the medicinal chemistry applications of this compound are not extensively documented, the evidence from structurally related compounds strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents. The synthetic accessibility of this class of compounds, coupled with the diverse biological activities observed for its analogs, makes it a promising candidate for further investigation in the fields of antimicrobial, anticancer, and anti-inflammatory drug discovery. The provided protocols and workflows offer a foundational approach for researchers to explore the medicinal potential of this and other novel pyrrole derivatives.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common derivatization reactions for Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate, a versatile heterocyclic building block. The protocols outlined below are based on established methodologies for pyrrole chemistry and can be adapted for the synthesis of a diverse range of derivatives for applications in medicinal chemistry, materials science, and organic synthesis.

Introduction

This compound is a polysubstituted pyrrole with reactive sites at the nitrogen atom (N1) and the C5 position of the pyrrole ring. The electron-donating nature of the pyrrole ring, moderated by the two electron-withdrawing ethyl carboxylate groups, allows for a range of electrophilic substitution reactions. These derivatizations are crucial for modifying the electronic properties, steric hindrance, and biological activity of the core scaffold, making it a valuable precursor for the development of novel compounds. This document details protocols for N-alkylation, N-acylation, Vilsmeier-Haack formylation, nitration, and halogenation.

Derivatization Reactions: Signaling Pathways and Logical Relationships

The derivatization of this compound can proceed through several key pathways, primarily involving reactions at the N-H position and electrophilic substitution at the C5 position. The following diagram illustrates the logical relationships between the starting material and its potential derivatives.

Caption: Derivatization pathways of this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for key derivatization reactions. Researchers should adapt these protocols based on the specific substrate and desired product, with careful monitoring of the reaction progress.

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom of the pyrrole ring, which can significantly alter the compound's solubility and biological activity. The reaction typically proceeds via deprotonation of the N-H bond followed by nucleophilic attack on an alkyl halide.

Experimental Workflow:

Caption: General workflow for the N-alkylation of this compound.

Protocol:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the pyrrole (concentration typically 0.1-0.5 M).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise.

-

Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the pyrrolide anion.

-

Alkylation: Slowly add the alkyl halide (e.g., iodomethane, benzyl bromide, 1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess base by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |

| Iodomethane | NaH | DMF | 4 | 85-95 |

| Benzyl bromide | NaH | DMF | 12 | 80-90 |

| Ethyl bromoacetate | K2CO3 | Acetone | 24 | 70-80 |

Vilsmeier-Haack Formylation